molecular formula C14H8S2 B1266191 Benzo[b]benzo[4,5]thieno[2,3-d]thiophene CAS No. 248-70-4

Benzo[b]benzo[4,5]thieno[2,3-d]thiophene

Cat. No.: B1266191
CAS No.: 248-70-4
M. Wt: 240.3 g/mol
InChI Key: NXCSDJOTXUWERI-UHFFFAOYSA-N
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Description

1Benzothieno3,2-bbenzothiophene is a heterocyclic compound that has garnered significant attention in recent years due to its unique structural and electronic properties. This compound is composed of fused benzene and thiophene rings, which contribute to its stability and versatility in various applications. It is particularly noted for its high charge carrier mobility, making it a valuable material in the field of organic electronics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1benzothieno3,2-bbenzothiophene typically involves the use of coupling reactions and cyclization processes. One common method is the modular approach, which combines transition-metal-free Pummerer CH–CH-type cross-coupling and a Newman–Kwart reaction . This method allows for the creation of unsymmetrical 1benzothieno3,2-bbenzothiophene derivatives from readily available coupling partners.

Industrial Production Methods

In industrial settings, the production of 1benzothieno3,2-bbenzothiophene often involves large-scale coupling reactions followed by purification processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions is crucial to achieve efficient production.

Chemical Reactions Analysis

Mechanism of Action

The mechanism by which 1benzothieno3,2-bbenzothiophene exerts its effects is primarily related to its electronic structure. The compound’s fused ring system allows for efficient π-conjugation, which facilitates charge transport. In organic electronics, this results in high charge carrier mobility and improved device performance . The molecular targets and pathways involved include interactions with various semiconducting polymers and the formation of highly ordered structures during film formation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1Benzothieno3,2-bbenzothiophene stands out due to its high charge carrier mobility and versatility in various applications. Its ability to form highly ordered structures and its tunable electronic properties make it a valuable material in the field of organic electronics and beyond .

Properties

IUPAC Name

[1]benzothiolo[3,2-b][1]benzothiole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8S2/c1-3-7-11-9(5-1)13-14(15-11)10-6-2-4-8-12(10)16-13/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXCSDJOTXUWERI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(S2)C4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70179494
Record name (1)Benzothieno(3,2-b)(1)benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70179494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

248-70-4
Record name (1)Benzothieno(3,2-b)(1)benzothiophene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000248704
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1)Benzothieno(3,2-b)(1)benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70179494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzo[b]benzo[4,5]thieno[2,3-d]thiophene
Reactant of Route 2
Benzo[b]benzo[4,5]thieno[2,3-d]thiophene
Reactant of Route 3
Benzo[b]benzo[4,5]thieno[2,3-d]thiophene
Reactant of Route 4
Benzo[b]benzo[4,5]thieno[2,3-d]thiophene
Reactant of Route 5
Reactant of Route 5
Benzo[b]benzo[4,5]thieno[2,3-d]thiophene
Reactant of Route 6
Benzo[b]benzo[4,5]thieno[2,3-d]thiophene
Customer
Q & A

Q1: What is the molecular formula and weight of BTBT?

A1: The molecular formula of BTBT is C16H10S2, and its molecular weight is 266.38 g/mol.

Q2: How does the structure of BTBT contribute to its properties?

A2: BTBT possesses a rigid and planar structure with fused thiophene rings, contributing to its semiconducting properties. The sulfur atoms in BTBT play a crucial role in intermolecular interactions, influencing its packing motif and charge transport characteristics [].

Q3: How is the presence of BTBT confirmed in synthesized materials?

A3: Various spectroscopic techniques are employed to characterize BTBT derivatives, including X-ray diffraction analysis for crystal structure determination [, ], atomic force microscopy for surface morphology analysis [], and cyclic voltammetry for investigating redox properties [].

Q4: Is BTBT stable under ambient conditions?

A4: Yes, BTBT derivatives exhibit excellent air stability, making them suitable for organic electronic applications [].

Q5: How does alkyl chain length impact the properties of BTBT derivatives?

A5: Alkyl chain length significantly influences the solubility, thermal properties, and molecular packing of BTBT derivatives. For instance, BTBT derivatives with longer alkyl chains (n ≥ 5) tend to form isolated alkyl chain layers and exhibit higher field-effect mobilities in organic thin-film transistors (OTFTs) [, ].

Q6: How does the introduction of functional groups affect BTBT's properties?

A6: Functionalization of the BTBT core significantly influences its electronic properties, molecular packing, and performance in devices. For example, introducing methoxy groups can enhance hole mobility and lower the threshold voltage in OTFTs [].

Q7: Are there strategies to control the crystallization of BTBT derivatives in thin films?

A7: Yes, techniques like melting followed by quenching at a controlled temperature can effectively control the crystallization process, leading to improved charge mobilities in BTBT-based OTFTs [].

Q8: What are the primary applications of BTBT and its derivatives?

A8: BTBT derivatives have shown remarkable potential for high-performance organic electronic devices, particularly in organic field-effect transistors (OFETs) [, , , , , , , ] and organic photovoltaics (OPVs) [, ].

Q9: What are the advantages of using BTBT derivatives in OFETs?

A9: BTBT derivatives exhibit high charge carrier mobilities, good air stability, and compatibility with various processing techniques, making them highly attractive for OFET applications [, , ].

Q10: Can BTBT derivatives be used in solution-processed OFETs?

A10: Yes, several soluble BTBT derivatives have been developed, enabling the fabrication of high-performance solution-processed OFETs [, , ].

Q11: Beyond electronics, are there other potential applications for BTBT derivatives?

A11: Yes, BTBT derivatives have shown promise in other areas, including:

  • Biomedical applications: BTBT derivatives have been explored for use in biosensors and bioelectronics due to their biocompatibility and ability to interface with biological systems [].
  • Sensors: The sensitivity of BTBT derivatives to external stimuli, such as light and temperature, makes them suitable for sensing applications. For instance, BTBT-based organic phototransistors (OPTs) have demonstrated high photosensitivity [].
  • Thermoelectric materials: BTBT derivatives have been investigated as potential thermoelectric materials due to their high carrier mobilities and low thermal conductivities [, ].

Q12: What are the limitations of BTBT derivatives in device applications?

A12: Despite their advantages, BTBT derivatives face challenges such as:

  • Environmental concerns: The long-term environmental impact of BTBT derivatives requires further investigation, and strategies for their recycling and waste management are crucial [].
  • Cost of synthesis: The synthesis of some BTBT derivatives can be complex and expensive, limiting their large-scale production and commercialization [].

Q13: Have computational methods been used to study BTBT derivatives?

A13: Yes, computational chemistry plays a vital role in understanding and predicting the properties of BTBT derivatives.

Q14: What kind of computational studies have been conducted on BTBT derivatives?

A14: Computational studies on BTBT derivatives include:

  • Density Functional Theory (DFT) calculations: These calculations are used to investigate the electronic structure, energy levels, and charge transport properties of BTBT derivatives [, , ].
  • Molecular Dynamics (MD) simulations: MD simulations provide insights into the molecular packing, dynamics, and thermal properties of BTBT systems [, ].
  • Structure-property relationship (SPR) studies: Computational models are developed to correlate the molecular structure of BTBT derivatives with their electronic and optical properties, aiding in the design of novel materials [, ].

Q15: How do computational studies contribute to the development of new BTBT-based materials?

A15: Computational chemistry offers valuable tools for:

    Q16: What are the current research directions in the field of BTBT-based materials?

    A16: Current research in the BTBT field focuses on:

    • Developing n-type BTBT semiconductors: While most BTBT derivatives exhibit p-type semiconducting behavior, there is significant interest in developing n-type BTBT materials for complementary circuits and other applications [, ].

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